molecular formula C11H21ClO3S B13624129 6-(Cyclopentyloxy)hexane-1-sulfonyl chloride

6-(Cyclopentyloxy)hexane-1-sulfonyl chloride

Cat. No.: B13624129
M. Wt: 268.80 g/mol
InChI Key: VTHBTFGGROENSM-UHFFFAOYSA-N
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Description

6-(Cyclopentyloxy)hexane-1-sulfonyl chloride is a sulfonic acid derivative featuring a cyclopentyl ether substituent at the 6-position of a hexane backbone. Sulfonyl chlorides are highly reactive intermediates used in pharmaceuticals, agrochemicals, and polymer synthesis, particularly for forming sulfonamides or sulfonate esters .

Properties

Molecular Formula

C11H21ClO3S

Molecular Weight

268.80 g/mol

IUPAC Name

6-cyclopentyloxyhexane-1-sulfonyl chloride

InChI

InChI=1S/C11H21ClO3S/c12-16(13,14)10-6-2-1-5-9-15-11-7-3-4-8-11/h11H,1-10H2

InChI Key

VTHBTFGGROENSM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OCCCCCCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 6-(Cyclopentyloxy)hexane-1-sulfonyl chloride typically involves the reaction of hexane-1-sulfonyl chloride with cyclopentanol in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

6-(Cyclopentyloxy)hexane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols. Common reagents for these reactions include sodium azide, potassium thiocyanate, and primary or secondary amines.

    Oxidation and Reduction Reactions: While the sulfonyl chloride group is relatively stable, the cyclopentyloxy group can undergo oxidation reactions under specific conditions, leading to the formation of corresponding sulfonic acids or sulfonamides.

    Hydrolysis: In the presence of water or aqueous bases, 6-(Cyclopentyloxy)hexane-1-sulfonyl chloride can hydrolyze to form the corresponding sulfonic acid.

Scientific Research Applications

6-(Cyclopentyloxy)hexane-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Cyclopentyloxy)hexane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide or sulfonic acid derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of 6-(Cyclopentyloxy)hexane-1-sulfonyl chloride with two analogs:

Compound Molecular Formula Molar Mass (g/mol) CAS Number Substituent Key Characteristics
6-(Cyclopentyloxy)hexane-1-sulfonyl chloride C₁₁H₁₉ClO₃S (inferred) ~278.8 (estimated) Not explicitly listed Cyclopentyloxy (cyclic) Higher hydrophobicity; rigid structure
6-(Pentyloxy)hexane-1-sulfonyl chloride C₁₁H₂₁ClO₃S 270.8 1341089-98-2 Linear pentyloxy Moderate lipophilicity; flexible chain
6-(sec-Butoxy)hexane-1-sulfonyl chloride C₁₀H₂₁ClO₃S 256.79 1343042-20-5 Branched sec-butoxy Lower molecular weight; steric hindrance

Key Observations:

  • This may also enhance stability in hydrophobic environments .
  • Molecular Weight : The cyclopentyloxy derivative is estimated to have a higher molecular weight (~278.8 g/mol) than its pentyloxy (270.8 g/mol) and sec-butoxy (256.79 g/mol) analogs due to the cyclic substituent .

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